REACTION_CXSMILES
|
I[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:11]>[Cu]>[CH3:11][C:3]1[C:2]([C:2]2[C:3]([CH3:11])=[CH:4][CH:5]=[CH:6][C:7]=2[N+:8]([O-:10])=[O:9])=[C:7]([N+:8]([O-:10])=[O:9])[CH:6]=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC1=C(C=CC=C1[N+](=O)[O-])C
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In an eggplant flask having
|
Type
|
CUSTOM
|
Details
|
a ground-in stopper and equipped with a condenser
|
Type
|
CUSTOM
|
Details
|
as obtained in Preparation Example 3
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with benzene by means of a Soxhlet extractor
|
Type
|
CUSTOM
|
Details
|
The solvent was removed from the
|
Type
|
EXTRACTION
|
Details
|
extract by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting crude crystal was recrystallized from 99% ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC(=C1C1=C(C=CC=C1C)[N+](=O)[O-])[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |